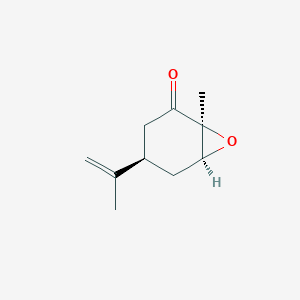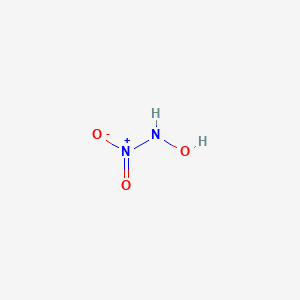
Lead, dihexyl-, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead, dihexyl-, diacetate is a chemical compound that has been widely used in scientific research. It is a lead-containing compound that is used as a catalyst in organic synthesis reactions. It is also used as a reagent in various chemical reactions. Despite its widespread use, there is limited information available on its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of lead, dihexyl-, diacetate is not well understood. It is believed that it acts as a Lewis acid catalyst in organic synthesis reactions. It can also act as a nucleophile in certain reactions. It is also believed to interact with proteins and enzymes, but the exact mechanism of action is not known.
Biochemical and Physiological Effects:
The biochemical and physiological effects of lead, dihexyl-, diacetate are not well studied. It is known to be toxic to humans and animals. It can cause damage to the liver, kidneys, and nervous system. It can also cause reproductive and developmental problems. It is important to handle this compound with care and follow proper safety protocols.
Advantages and Limitations for Lab Experiments
The advantages of using lead, dihexyl-, diacetate in lab experiments are its high catalytic activity and selectivity. It is also readily available and relatively inexpensive. However, it is a toxic compound and requires proper handling and disposal. It is also not suitable for experiments that require non-toxic reagents.
Future Directions
Future research on lead, dihexyl-, diacetate should focus on understanding its mechanism of action and its biochemical and physiological effects. More studies are needed to determine its toxicity and potential health risks. There is also a need to develop safer and more environmentally friendly alternatives to this compound.
Conclusion:
In conclusion, lead, dihexyl-, diacetate is a widely used compound in scientific research. It is a lead-containing compound that is used as a catalyst in organic synthesis reactions. Its mechanism of action and biochemical and physiological effects are not well understood. It is important to handle this compound with care and follow proper safety protocols. Future research should focus on understanding its mechanism of action and developing safer alternatives to this compound.
Synthesis Methods
Lead, dihexyl-, diacetate can be synthesized by reacting lead acetate with dihexyl sulfide in the presence of acetic acid. The reaction is carried out at a temperature of 70-80°C for several hours. The resulting product is a white crystalline solid that is insoluble in water.
Scientific Research Applications
Lead, dihexyl-, diacetate is widely used in scientific research as a catalyst for organic synthesis reactions. It is also used as a reagent in various chemical reactions. It has been used in the synthesis of various compounds such as alcohols, ketones, and esters. It is also used in the production of polymers and plastics.
properties
CAS RN |
18279-21-5 |
|---|---|
Molecular Formula |
C16H32O4P |
Molecular Weight |
496 g/mol |
IUPAC Name |
[acetyloxy(dihexyl)plumbyl] acetate |
InChI |
InChI=1S/2C6H13.2C2H4O2.Pb/c2*1-3-5-6-4-2;2*1-2(3)4;/h2*1,3-6H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |
InChI Key |
TULWYDCDNJEQFW-UHFFFAOYSA-L |
SMILES |
CCCCCC[Pb](CCCCCC)(OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCC[Pb](CCCCCC)(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)








![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)

![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)